Viscotoxin A2
Description
Tertiary Structure Determination via Nuclear Magnetic Resonance Spectroscopy
The three-dimensional structure of viscotoxin A2 was resolved using nuclear magnetic resonance (NMR) spectroscopy under acidic conditions (pH 5.0) at 300 K. A total of 734 nuclear Overhauser effect (NOE)-derived distance restraints, 32 φ angle restraints from J-coupling measurements, and 22 hydrogen bond constraints were employed to determine the tertiary fold. The final ensemble of 20 conformers exhibited backbone and heavy atom root-mean-square deviations (RMSD) of 0.47 ± 0.11 Å and 0.85 ± 0.13 Å, respectively, confirming high structural precision.
This compound adopts a compact fold characterized by two antiparallel α-helices (residues 8–17 and 23–33) connected by a type-I β-turn (residues 18–21) and stabilized by a short antiparallel β-sheet (residues 3–6 and 38–41). The N-terminal helix (α1) and C-terminal helix (α2) form a V-shaped amphipathic scaffold, with hydrophobic residues (Phe18, Leu24, Val25) creating a membrane-interaction surface. Torsional restraints derived from TALOS predictions and HNHA experiments confirmed the helical propensity, with φ angles averaging −65° ± 5° in α-helices and −120° ± 10° in β-strands.
Comparative Structural Analysis with Viscotoxin Isoforms A1, A3, and B
This compound shares 85–90% sequence identity with isoforms A1, A3, and B, yet exhibits distinct functional properties due to subtle structural variations. Superposition of A2 with A3 (PDB: 1ED0) revealed a conserved helix-turn-helix core (RMSD 1.2 Å) but divergent surface electrostatics: A2 lacks the cationic patch formed by Lys22 and Arg25 in A3, reducing its membrane-binding affinity.
In contrast, viscotoxin B (PDB: 1JMP) diverges at position 25, where an arginine residue protrudes from the hydrophobic plane, disrupting membrane insertion. Molecular dynamics simulations demonstrated that A2’s weaker hydrophobicity (calculated LogP −1.2 vs. −0.8 for A3) correlates with reduced lipid bilayer penetration depth (8 Å vs. 12 Å for A3). These differences explain the cytotoxicity hierarchy: A3 > A2 > B, as observed in tumor cell assays.
Disulfide Bridge Configuration and Stability Implications
This compound contains three disulfide bonds (Cys3–Cys40, Cys4–Cys32, Cys16–Cys26) arranged in a concentric motif that stabilizes the tertiary fold. This configuration constrains the β-sheet (Cys3–Cys40 and Cys4–Cys32) while anchoring the α-helices via Cys16–Cys26. Free energy calculations revealed that the Cys3–Cys40 bond contributes −12.3 kcal/mol to structural stability, the highest among the three bridges.
Comparative studies with reduced A2 showed a 65% loss of helical content and complete abolition of cytotoxicity, underscoring the disulfides’ functional role. The Cys16–Cys26 bond is particularly critical, as its cleavage increases backbone flexibility (RMSD > 2.0 Å) and disrupts the membrane-binding interface. This cysteine network is conserved across mistletoe thionins, suggesting evolutionary optimization for structural resilience.
Properties
bioactivity |
Cancer cells |
|---|---|
sequence |
KSCCPNTTGRNIYNTCRFGGGSRQVCASLSGCKIISASTCPSDYPK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Viscotoxin A2 shares structural and functional similarities with other viscotoxin isoforms (e.g., A1, A3, B, B2) but differs in cytotoxic potency, membrane interaction mechanisms, and ecological distribution. Below is a detailed comparison:
Structural Similarities and Differences
- Sequence Homology : VA2 shares >90% sequence identity with VA3 and VB, differing at specific residues (e.g., VA2 has a lysine at position 10, while VA3 has arginine) .
- 3D Structure: All viscotoxins adopt a conserved fold with two antiparallel α-helices and a β-hairpin. However, surface charge distribution varies: VA2 has a less pronounced hydrophobic patch compared to VA3, reducing its membrane-binding affinity .
- Crystallographic Data : VA2 and VB crystallize in space groups distinct from VA3 (e.g., VA3 in P2$1$2$1$2$1$, VA2 in P4$3$2$_1$2), influencing dimerization and solvent interactions .
Cytotoxic Activity
- In Vitro Potency : VA3 exhibits the highest cytotoxicity (IC${50}$ = 0.8–1.6 mg/L against osteosarcoma cells), followed by VA2 (IC${50}$ = 1.6–2.5 mg/L) and VB (IC$_{50}$ > 3.0 mg/L) .
- Mechanism : VA3’s superior activity is attributed to stronger electrostatic interactions with negatively charged phospholipid head groups in tumor cell membranes .
Host- and Subspecies-Dependent Variability
- European Subspecies :
- V. album ssp. abietis (fir mistletoe): Dominated by VA3 (74.5% of total viscotoxins), with negligible VA2 .
- V. album ssp. austriacum (pine mistletoe): Rich in VA2 and 1-PS (a unique isoform) .
- V. album ssp. album (deciduous mistletoe): Balanced distribution of A1 (16%), A2 (35%), A3 (41%), and B (14%) .
- Iranian Variants: Mistletoes on Carpinus betulus and Parrotia persica show unusually high VA3 content (87–93%), resembling abietis subspecies, suggesting a novel genetic lineage .
Membrane Interaction Studies
- Lipid Binding Affinity : VA3 induces greater leakage in phosphatidylcholine/sphingomyelin vesicles than VA2 or VB due to its higher positive charge density .
- Surface Properties : VA3’s exposed hydrophobic residues enhance membrane perturbation, whereas VA2’s partial burial of these residues reduces efficacy .
Data Tables
Table 1: Cytotoxic Potency of Viscotoxin Isoforms
Table 2: Viscotoxin Composition by Subspecies
| Subspecies | VA1 (%) | VA2 (%) | VA3 (%) | VB (%) | |
|---|---|---|---|---|---|
| V. album ssp. abietis | 6.5 | ND | 74.5 | 5.4 | |
| V. album ssp. austriacum | 12.1 | 28.3 | 44.6 | 15.0 | |
| V. album ssp. album | 16.0 | 35.0 | 41.2 | 14.0 | |
| Iranian V. album | 2–5 | <1 | 87–93 | <1 |
Key Research Findings
Structural Basis for Cytotoxicity : VA3’s exposed hydrophobic residues and surface charge drive its superior membrane disruption .
Iranian Mistletoe : High VA3 content suggests enhanced cytotoxic activity compared to European subspecies, warranting further pharmacological study .
Preparation Methods
Pressurized Water Extraction (PWE)
- A recent efficient method involves pressurized water extraction at low temperatures (around 40 °C) , which allows the isolation of bioactive proteins including viscotoxins while minimizing thermal degradation.
- This method leverages water under pressure to extract proteins rapidly and efficiently from Viscum album leaves, preserving the biological activity of viscotoxins.
Acidic Extraction from Freeze-Dried Plant Powder
- A commonly used preparation involves freeze-drying mistletoe foliage and fruits, followed by powdering under liquid nitrogen to prevent protein degradation.
- The powdered plant material (e.g., 200 mg) is mixed with 2% acetic acid and incubated overnight at 4 °C to solubilize viscotoxins.
- The mixture is homogenized and centrifuged to separate the supernatant containing viscotoxins. This extraction is repeated to maximize yield, and supernatants are pooled and adjusted to a fixed volume for analysis.
Ethanol Maceration for Mother Tinctures
- For pharmaceutical preparations, fresh mistletoe segments are dried and macerated in 80% ethanol for approximately 3 weeks at room temperature.
- The macerates are manually shaken twice daily to enhance extraction efficiency.
- After filtration, the tinctures contain viscotoxins including A2, which are later purified by solid phase extraction (SPE) prior to chromatographic analysis.
Purification and Isolation
Solid Phase Extraction (SPE)
- SPE is employed to purify viscotoxins from crude extracts or mother tinctures by removing impurities.
- Columns (e.g., carboxylic acid wide pore SPE columns) are preconditioned with methanol and water, equilibrated with ammonium buffer at pH 7.0–7.5.
- Samples are loaded, washed with water, and eluted with 0.4 M acetic acid to recover viscotoxins.
- This step is crucial for preparing samples for high-performance liquid chromatography (HPLC) quantification.
Chromatographic Separation
- High-Performance Liquid Chromatography (HPLC) using reversed-phase C18 columns is the gold standard for isolating and quantifying viscotoxin isoforms.
- The mobile phase typically consists of a gradient of trifluoroacetic acid (TFA) in water and acetonitrile/water mixtures.
- Viscotoxin isoforms elute in a characteristic order: B, A1, A2, A3.
- Detection is performed by UV absorbance at 210 nm.
- This method allows precise quantification and separation of this compound from other isoforms.
Structural and Functional Considerations in Preparation
- This compound is a small, heat-resistant polypeptide (~5 kDa) with three disulfide bridges conferring high stability.
- Preparation methods aim to preserve these structural features to maintain biological activity.
- Comparative studies show that this compound has a weaker hydrophobic character compared to other isoforms, influencing its interaction with membranes and possibly affecting extraction efficiency and purification behavior.
Summary of Preparation Protocols in Tabular Form
Research Findings on Yield and Stability
- Pharmaceutical processing such as fermentative extraction used in Iscador preparations preserves viscotoxin content without degradation or transformation, ensuring high yield of this compound.
- Seasonal and host tree variations significantly affect the viscotoxin profile, necessitating standardized harvesting and extraction protocols for reproducibility.
- The stability of viscotoxins during extraction is attributed to their disulfide bridges and alkaline nature, allowing for extraction under mild acidic conditions without loss of activity.
Q & A
Q. How should conflicting data on this compound’s apoptotic vs. necrotic pathways be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
